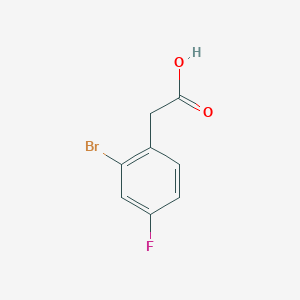

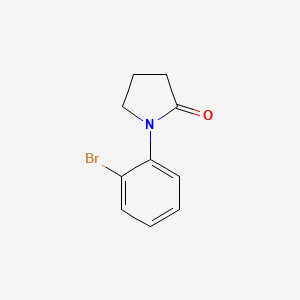

![molecular formula C12H18N4O3 B1273462 2-[4-(3-氨基-4-硝基苯基)哌嗪-1-基]乙醇 CAS No. 23470-44-2](/img/structure/B1273462.png)

2-[4-(3-氨基-4-硝基苯基)哌嗪-1-基]乙醇

描述

The compound "2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol" is a derivative of aryl piperazine, a class of organic compounds known for their potential pharmacological properties. Aryl piperazines are often studied for their potential as antipsychotics, anti-malarials, and other therapeutic agents due to their ability to interact with various biological targets .

Synthesis Analysis

The synthesis of aryl piperazine derivatives can involve amination reactions, as seen in the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was achieved with a 52% yield using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . This method demonstrates the potential for low-cost and efficient synthesis of related compounds, which could be applicable to the synthesis of "2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol".

Molecular Structure Analysis

The molecular structure of aryl piperazine derivatives is crucial for their biological activity. For instance, the crystal structures of certain derivatives have shown that the presence of hydroxyl groups, benzyl groups, and methylene substituents at the piperazinyl nitrogens are important for anti-malarial activity . The bond distances and molecular conformations can significantly influence the activity, as seen in the comparison between active and non-active derivatives .

Chemical Reactions Analysis

Aryl piperazine derivatives can form various salts by co-crystallization with aromatic carboxylic acids, leading to different supramolecular assemblies . These assemblies can be two-dimensional or three-dimensional, depending on the specific carboxylic acid used. The formation of these salts can influence the properties and potential applications of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of aryl piperazine derivatives are influenced by their molecular structure and the nature of their supramolecular associations. For example, the polymorphs of 4-(4-acetylphenyl)piperazin-1-ium 2-amino-4-nitrobenzoate exhibit different packing efficiencies and crystal densities, which suggest varying stabilities . The presence of intermolecular hydrogen bonds, such as ammonium-N–H···O (carboxylate) and amine-N–H···O (nitro or acetyl), plays a significant role in stabilizing the three-dimensional architecture of these compounds .

科学研究应用

抗病毒研究

该化合物的衍生物研究显示出开发新的非核苷逆转录酶抑制剂以对抗 HIV 活性的潜力。例如,一项研究合成了一种相关化合物的各种衍生物,并评估了它们在 MT-4 细胞中的抗 HIV-1 和抗 HIV-2 活性(Al-Masoudi 等人,2007)。

肽合成

衍生自相关化合物的一种碱不稳定的氨基甲酸酯基团已被开发为一种胺保护基团,在肽和糖肽合成中很有用。该基团可以使用各种试剂裂解,展示了其在合成复杂生物分子中的用途(Ramage 等人,1991)。

高分子化学

该化合物已被用于合成含有各种有机碱(如尿嘧啶和腺嘌呤)的聚酰胺。这些聚酰胺的分子量在大约 1000-5000 之间,在高分子化学中显示出各种应用的潜力(Hattori 和 Kinoshita,1979)。

抗疟疾研究

该化合物的某些衍生物显示出抗疟疾活性。一项研究报告了活性哌嗪衍生物和非活性哌嗪衍生物的晶体结构,表明某些分子基团在产生抗疟疾活性方面的重要性(Cunico 等人,2009)。

抗肿瘤活性

源自哌嗪的化合物(包括与所讨论化合物类似的化合物)已被研究其在肿瘤治疗中的潜力。例如,一项研究探讨了合成的哌嗪基叔胺醇及其二盐酸盐对肿瘤 DNA 甲基化的影响(Hakobyan 等人,2020)。

抗真菌和抗菌活性

一些衍生物显示出有希望的抗真菌和抗菌活性。一项研究合成了各种喹唑啉衍生物,包括具有哌嗪基部分的衍生物,并评估了它们对特定真菌和细菌的有效性(Kale 和 Durgade,2017)。

属性

IUPAC Name |

2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c13-11-9-10(1-2-12(11)16(18)19)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGAFWCADCQCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201253505 | |

| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol | |

CAS RN |

23470-44-2 | |

| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23470-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)

![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)

![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)